molecular formula C20H21N3O2 B6348086 4-(2,5-Dimethoxyphenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine CAS No. 1354915-82-4

4-(2,5-Dimethoxyphenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine

Cat. No.: B6348086
CAS No.: 1354915-82-4
M. Wt: 335.4 g/mol
InChI Key: BESOXUKYXAORJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,5-Dimethoxyphenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of two aromatic rings substituted with methoxy and methyl groups, connected through a pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-Dimethoxyphenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine typically involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable diketone and a guanidine derivative under acidic or basic conditions.

    Substitution Reactions: The aromatic rings are introduced through nucleophilic substitution reactions, where the methoxy and methyl groups are added to the phenyl rings.

    Final Assembly: The substituted aromatic rings are then coupled with the pyrimidine core through a series of coupling reactions, often using palladium-catalyzed cross-coupling methods such as Suzuki or Heck reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large-scale reactors to carry out the condensation and substitution reactions in a controlled environment.

    Continuous Flow Synthesis: Implementing continuous flow reactors to enhance reaction efficiency and yield, while minimizing the production time and waste.

Chemical Reactions Analysis

Types of Reactions

4-(2,5-Dimethoxyphenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The pyrimidine ring can be reduced under hydrogenation conditions to form dihydropyrimidine derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere.

    Substitution: Electrophiles such as halogens (Cl2, Br2) or nitro groups (NO2) in the presence of Lewis acids like aluminum chloride (AlCl3).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dihydropyrimidine derivatives.

    Substitution: Formation of halogenated or nitrated aromatic compounds.

Scientific Research Applications

4-(2,5-Dimethoxyphenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 4-(2,5-Dimethoxyphenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes.

    Pathways Involved: It can affect signaling pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(2,5-Dimethoxyphenyl)-6-phenylpyrimidin-2-amine: Lacks the dimethyl substitution on the phenyl ring.

    4-Phenyl-6-(3,4-dimethylphenyl)pyrimidin-2-amine: Lacks the methoxy substitution on the phenyl ring.

    4-(2,5-Dimethoxyphenyl)-6-(4-methylphenyl)pyrimidin-2-amine: Has a single methyl substitution on the phenyl ring.

Uniqueness

4-(2,5-Dimethoxyphenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine is unique due to the presence of both methoxy and dimethyl substitutions on the aromatic rings, which can influence its chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-(2,5-dimethoxyphenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2/c1-12-5-6-14(9-13(12)2)17-11-18(23-20(21)22-17)16-10-15(24-3)7-8-19(16)25-4/h5-11H,1-4H3,(H2,21,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BESOXUKYXAORJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=NC(=N2)N)C3=C(C=CC(=C3)OC)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.